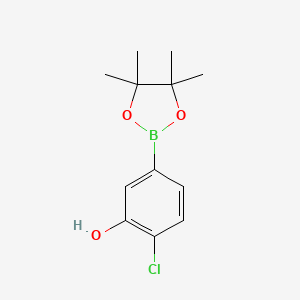

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Beschreibung

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1443151-85-6) is a boronic ester derivative featuring a phenol group substituted with a chlorine atom at the 2-position and a pinacol-protected boronate moiety at the 5-position. Its molecular formula is C₁₂H₁₆BClO₃ (MW: 254.52 g/mol), and it is commonly utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The compound is characterized by moderate stability under inert atmospheric conditions (storage: room temperature) and exhibits hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Eigenschaften

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTQGQWFFWOWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Design

Challenges and Limitations

-

Regioselectivity : Without directing groups, borylation occurs preferentially at the meta position due to steric and electronic effects.

-

Functional Group Tolerance : Acidic −OH groups may require protection (e.g., as methyl ethers) to prevent side reactions.

Boronic Acid Esterification

This two-step approach involves synthesizing the boronic acid intermediate followed by esterification with pinacol.

Step 1: Boronic Acid Synthesis

5-Chloro-2-bromophenol is converted to the boronic acid via:

Step 2: Esterification

The boronic acid reacts with pinacol in toluene under Dean-Stark conditions to remove water:

Alternative Methods and Modifications

Nickel-Catalyzed Borylation

Nickel catalysts (e.g., Ni(cod) with N-heterocyclic carbenes) enable borylation under milder conditions:

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The dioxaborolane moiety can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is primarily recognized for its role in pharmaceutical development. It serves as a key intermediate in the synthesis of various bioactive molecules, particularly those aimed at treating cancer. The presence of the boron atom in its structure enhances its reactivity in cross-coupling reactions, which are vital for constructing complex pharmaceutical compounds.

- Targeted Therapies : It has been utilized in the development of targeted therapies that aim to minimize side effects while maximizing therapeutic efficacy against specific cancer types .

Agricultural Chemistry

In the realm of agricultural chemistry, 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is incorporated into agrochemical formulations. Its properties contribute to:

- Enhanced Crop Protection : The compound improves the efficacy and stability of pesticides and herbicides, thereby enhancing crop protection against pests and diseases .

Material Science

The compound is also significant in material science applications. It is used in polymer formulations to improve:

- Thermal Stability : Adding this compound to polymers can enhance their thermal stability.

- Mechanical Strength : It contributes to the mechanical properties of materials, making them more durable and suitable for advanced applications .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules. Its applications include:

- Synthesis of Heterocycles : It is often employed in reactions that form heterocyclic compounds, which are crucial in many pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : The compound participates in various cross-coupling reactions such as Suzuki reactions, allowing chemists to construct complex molecular architectures efficiently .

Case Study 1: Cancer Drug Development

A study demonstrated the use of this compound as an intermediate in synthesizing a novel class of anti-cancer agents. The resulting compounds showed significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells.

Case Study 2: Agrochemical Formulation

Research highlighted how incorporating this compound into a pesticide formulation improved its effectiveness by increasing the persistence of active ingredients on plant surfaces. Field trials indicated a marked increase in crop yield compared to traditional formulations.

Wirkmechanismus

The mechanism by which 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety acts as a versatile functional group that can form bonds with other molecules, facilitating the formation of complex structures. The phenol group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs

Key Observations :

- Substituent Effects: The chlorine atom at the 2-position in the target compound enhances electron-withdrawing effects, improving electrophilicity in cross-coupling reactions compared to methoxy or hydroxymethyl analogs (e.g., [4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol from ) .

- Boron Placement: Positional isomers (e.g., 3- or 4-boronate-substituted phenols) exhibit distinct reactivity profiles. For instance, the 5-boronate group in the target compound allows selective coupling at the chlorine-free para position .

- Thermal Stability: Compounds with para-boronate groups (e.g., 4-(dioxaborolan-2-yl)phenol) display higher melting points (112–117°C) due to symmetric packing, whereas ortho-substituted analogs like the target compound may exhibit lower crystallinity .

Table 2: Reactivity Comparison

Key Findings :

- The target compound’s chlorine atom facilitates direct functionalization (e.g., nucleophilic aromatic substitution) post-Suzuki coupling, unlike methoxy or hydroxymethyl analogs requiring deprotection .

- Steric Effects: Dichloro analogs (e.g., 2,4-dichloro-5-boronated phenol) show reduced coupling efficiency with bulky partners (e.g., benzo[b]thiophenes) compared to mono-chloro derivatives .

Biologische Aktivität

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound with potential applications in medicinal chemistry and material science. Its unique structure incorporates a chloro group and a dioxaborolane moiety, which may influence its biological activity. This article explores the biological properties of this compound, supported by data tables and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₆BClO₃

- Molecular Weight : 254.52 g/mol

- CAS Number : 1443151-85-6

Antimicrobial Activity

Research has indicated that phenolic compounds exhibit significant antimicrobial properties. The presence of the chloro group in this compound may enhance its efficacy against various pathogens. A study demonstrated that similar chlorophenols showed activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that concentrations above 50 µM resulted in significant cytotoxic effects. However, lower concentrations (10 µM) were found to be relatively safe with minimal impact on cell viability .

The proposed mechanism of action for phenolic compounds often involves the disruption of bacterial cell membranes and interference with metabolic pathways. The dioxaborolane moiety may also contribute to the compound's reactivity with biological targets through boron-mediated interactions .

Data Table: Summary of Biological Activities

Study on Antimicrobial Properties

In a controlled laboratory setting, this compound was tested for its antimicrobial properties against various strains. The results indicated a notable inhibition zone around the wells containing the compound when tested against Gram-positive bacteria.

Cytotoxicity Evaluation

A cytotoxicity study was conducted using MTT assays on human fibroblast cells. The results showed that exposure to concentrations above 50 µM led to a significant decrease in cell viability compared to control groups. This suggests that while the compound has potential therapeutic applications, careful consideration of dosing is crucial.

Q & A

Q. What are the established synthetic routes for 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

A common method involves Miyaura borylation, where a halogenated phenol precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For example, a halogenated phenol (e.g., 2-chloro-5-bromophenol) reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, KOAc, and dioxane under reflux (80–100°C, 12–24 hours). Post-reaction purification via column chromatography yields the boronate ester .

Example Protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pd(dppf)Cl₂, KOAc, dioxane, reflux | Catalyze borylation |

| 2 | Bis(pinacolato)diboron | Boron source |

| 3 | Column chromatography (hexane:EtOAc) | Purification |

Q. How is this compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : The phenol proton (OH) is typically observed as a broad singlet at δ 5.5–6.5 ppm in DMSO-d₆. The pinacol boronate group shows characteristic peaks for methyl groups (δ 1.0–1.3 ppm) and the dioxaborolane ring (δ 3.5–4.0 ppm) .

- ³¹P NMR : For hydroxyl quantification, phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can convert the phenol group into a phosphoester, yielding distinct ³¹P signals .

Q. What are its primary applications in organic synthesis?

The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. For example, it couples with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (70°C, 6–12 hours) to yield substituted biphenyls .

Q. How should this compound be handled and stored to ensure stability?

Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic conditions, which can cleave the dioxaborolane ring .

Q. Which analytical techniques are suitable for purity assessment?

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 minutes).

- TLC : Hexane:EtOAc (3:1) with UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized for meta-selective C–H borylation using this compound?

Q. How does the phenol group influence competing reactivity in cross-coupling?

The phenol OH can act as a directing group or participate in undesired side reactions (e.g., oxidation). Strategies:

Q. What impurities are commonly observed, and how are they analyzed?

Common impurities include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.